

# Analytical Methods for the Characterization of 2-Chloro-5,6-dimethylnicotinonitrile

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## Compound of Interest

Compound Name: 2-Chloro-5,6-dimethylnicotinonitrile

Cat. No.: B029068

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
## Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of **2-Chloro-5,6-dimethylnicotinonitrile** (CAS No. 65176-93-4), a substituted pyridine derivative of significant interest in chemical synthesis. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, offering robust procedures for identity confirmation, purity assessment, and structural elucidation. The methods covered include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section presents the underlying scientific rationale, detailed step-by-step protocols, and exemplary data to ensure methodological integrity and reproducibility.

## Introduction and Compound Profile

**2-Chloro-5,6-dimethylnicotinonitrile** is a halogenated heterocyclic compound featuring a pyridine core, a nitrile functional group, and two methyl substituents. Its molecular structure, with a reactive chloro-substituent and a versatile nitrile group, makes it a valuable intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.<sup>[1]</sup> Accurate and precise analytical characterization is paramount to ensure the quality of starting materials, monitor reaction progress, and verify the structure and purity of the final compound. This guide establishes a multi-faceted analytical approach to provide a complete and reliable characterization.

## Physicochemical Properties of 2-Chloro-5,6-dimethylnicotinonitrile

Property	Value	Reference
Chemical Structure		
	<chem>Cc1cc(C#N)c(Cl)nc1C</chem>	
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClN <sub>2</sub>	[2]
Molecular Weight	166.61 g/mol	[2]
Appearance	Solid	
CAS Number	65176-93-4	
InChI Key	BYVPJDZJIHOUHA-UHFFFAOYSA-N	

## Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurity Profiling

### Application Note: The Rationale for GC-MS

Gas Chromatography is an ideal technique for analyzing thermally stable and volatile compounds.[3] Given its structure, **2-Chloro-5,6-dimethylnicotinonitrile** is expected to have sufficient volatility for GC analysis without thermal decomposition. The coupling of GC with a Mass Spectrometer provides unparalleled specificity. The mass spectrum offers a molecular fingerprint, confirming the molecular weight and providing characteristic fragmentation patterns. The presence of a chlorine atom yields a distinctive isotopic pattern (<sup>35</sup>Cl/<sup>37</sup>Cl), which serves as a powerful diagnostic tool for identity confirmation.[1] Furthermore, GC is highly effective for separating and identifying volatile organic impurities that may be present from the synthesis process. The use of an Electron Capture Detector (ECD) is also a viable alternative due to the high electron affinity of halogenated compounds, offering exceptional sensitivity if MS is not available.[3][4]

## Experimental Protocol: GC-MS Analysis

- Standard and Sample Preparation:

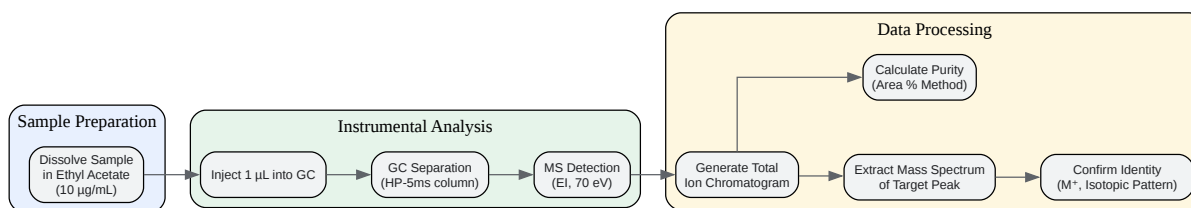
- Prepare a stock solution of 1 mg/mL by accurately weighing ~10 mg of **2-Chloro-5,6-dimethylnicotinonitrile** reference standard and dissolving it in 10 mL of analytical grade ethyl acetate or dichloromethane.
- Prepare a working standard of 10 µg/mL by diluting the stock solution.
- Prepare sample solutions at a similar concentration.
- Instrumentation and Conditions:
  - Gas Chromatograph: Agilent 8860 GC or equivalent.
  - Mass Spectrometer: Agilent 5977 MS or equivalent.
  - Injector: Split/Splitless Inlet.
  - Injection Volume: 1 µL.
  - Inlet Temperature: 250 °C.
  - Split Ratio: 20:1.
  - Carrier Gas: Helium, constant flow at 1.2 mL/min.
  - Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
  - Oven Program:
    - Initial Temperature: 100 °C, hold for 2 minutes.
    - Ramp: 15 °C/min to 280 °C.
    - Final Hold: Hold at 280 °C for 5 minutes.
  - MS Transfer Line Temp: 280 °C.
  - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-400.
- Acquisition Mode: Full Scan.
- Data Analysis:
  - Identify the peak corresponding to **2-Chloro-5,6-dimethylnicotinonitrile** based on its retention time.
  - Confirm identity by comparing the acquired mass spectrum with a reference spectrum. Key features to verify include the molecular ion peak ( $M^+$ ) and the  $M+2$  peak, which should be approximately one-third the intensity of the  $M^+$  peak due to the  $^{37}\text{Cl}$  isotope.
  - Analyze for impurities by integrating all other peaks in the chromatogram and report purity using the area percent method.

## Expected Quantitative Data: GC-MS

Parameter	Expected Value	Rationale
Retention Time	~8-10 min	Dependent on the specific column and conditions.
Molecular Ion ( $M^+$ )	m/z 166	Corresponds to the nominal mass of $\text{C}_8\text{H}_7^{35}\text{ClN}_2$ .
Isotopic Peak ( $M+2$ )	m/z 168	Corresponds to the $\text{C}_8\text{H}_7^{37}\text{ClN}_2$ isotopologue.
Key Fragments	m/z 131, 104	Potential fragments from loss of Cl and subsequent loss of HCN.

## GC-MS Workflow Diagram



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Caption: Workflow for identity and purity analysis by GC-MS.

## High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

### Application Note: The Rationale for HPLC

HPLC is the cornerstone technique for purity determination and quantification of non-volatile or thermally labile compounds in the pharmaceutical industry.[5] A reverse-phase HPLC (RP-HPLC) method is highly suitable for **2-Chloro-5,6-dimethylnicotinonitrile**, separating the analyte from potential impurities based on differences in polarity. Using a C18 stationary phase with a mobile phase of acetonitrile and water allows for excellent resolution.[6] UV detection is appropriate due to the presence of the chromophoric pyridine ring. This method provides a robust and accurate assessment of purity, which is critical for quality control. For applications requiring MS detection, volatile buffers like formic acid should be used instead of phosphoric acid.[5]

## Experimental Protocol: HPLC Purity Determination

- Mobile Phase Preparation:
  - Mobile Phase A: 0.1% Phosphoric acid in Water.
  - Mobile Phase B: Acetonitrile.

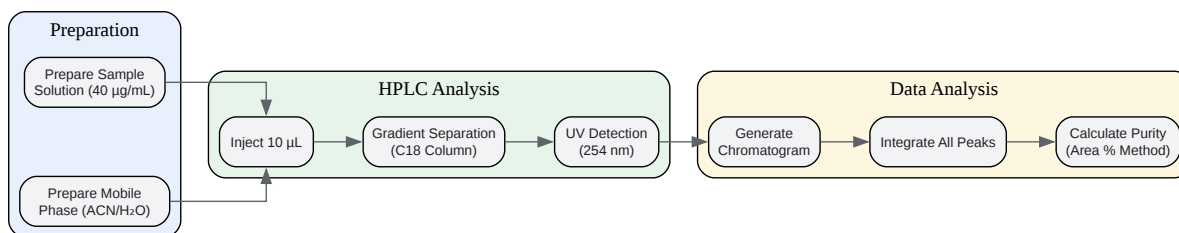
- Filter both phases through a 0.45  $\mu\text{m}$  membrane filter and degas.
- Standard and Sample Preparation:
  - Diluent: 50:50 (v/v) Acetonitrile:Water.
  - Standard Stock Solution (400  $\mu\text{g/mL}$ ): Accurately weigh ~10 mg of reference standard into a 25 mL volumetric flask and dissolve with diluent.
  - Working Standard (40  $\mu\text{g/mL}$ ): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.
  - Sample Solution (40  $\mu\text{g/mL}$ ): Prepare the sample in the same manner as the standard.
- Instrumentation and Conditions:
  - HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
  - Column: C18, 4.6 x 150 mm, 5  $\mu\text{m}$  particle size.
  - Column Temperature: 30  $^{\circ}\text{C}$ .
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10  $\mu\text{L}$ .
  - Detection Wavelength: 254 nm.
  - Gradient Program:
    - 0-2 min: 50% B
    - 2-15 min: 50% to 90% B
    - 15-18 min: 90% B
    - 18-18.1 min: 90% to 50% B
    - 18.1-25 min: 50% B (re-equilibration)

- Data Analysis:
  - Integrate the peak corresponding to **2-Chloro-5,6-dimethylnicotinonitrile**.
  - Calculate the purity of the sample using the area percent normalization method:
    - $\% \text{ Purity} = (\text{Area of main peak} / \text{Sum of all peak areas}) \times 100$

## Expected Quantitative Data: HPLC

Parameter	Expected Value	Rationale
Retention Time	~7-9 min	Dependent on exact gradient and column chemistry.
Purity (Typical)	>98.0%	For a high-quality batch.
$\lambda$ -max	~254 nm	Typical absorbance for substituted pyridine rings.

## HPLC Workflow Diagram



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Caption: Workflow for purity determination by reverse-phase HPLC.

# Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

## Application Note: The Rationale for NMR

NMR spectroscopy is the most powerful technique for unambiguous structural determination of organic molecules.<sup>[7][8]</sup>

- <sup>1</sup>H NMR will provide information on the number of distinct proton environments, their integration (ratio), and their coupling patterns. For **2-Chloro-5,6-dimethylnicotinonitrile**, we expect to see one aromatic proton signal and two distinct methyl group signals, confirming the substitution pattern.
- <sup>13</sup>C NMR will identify all unique carbon atoms in the molecule, including the nitrile carbon and the carbons of the pyridine ring. This data is essential to confirm the complete carbon skeleton.

This combination provides definitive proof of the molecule's identity and structure.<sup>[9][10][11]</sup>

## Experimental Protocol: NMR Analysis

- Sample Preparation:
  - Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
  - Add approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard.
  - Cap the tube and gently agitate until the sample is fully dissolved.
- Instrumentation and Data Acquisition:
  - Spectrometer: Bruker AVANCE 400 MHz or equivalent.
  - Probe: 5 mm broadband probe.
  - Temperature: 298 K.



- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay (d1): 2.0 s
  - Acquisition Time: ~4.0 s
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: zgpg30 (proton decoupled)
  - Number of Scans: 1024
  - Relaxation Delay (d1): 2.0 s
- Data Processing:
  - Apply Fourier transformation to the Free Induction Decay (FID).
  - Perform phase correction and baseline correction.
  - Calibrate the  $^1\text{H}$  spectrum by setting the TMS peak to 0.00 ppm. Calibrate the  $^{13}\text{C}$  spectrum by setting the  $\text{CDCl}_3$  solvent peak to 77.16 ppm.
  - Integrate the peaks in the  $^1\text{H}$  spectrum.
  - Assign peaks based on expected chemical shifts and multiplicities.

## Expected Quantitative Data: $^1\text{H}$ and $^{13}\text{C}$ NMR (in $\text{CDCl}_3$ )

### $^1\text{H}$ NMR Data

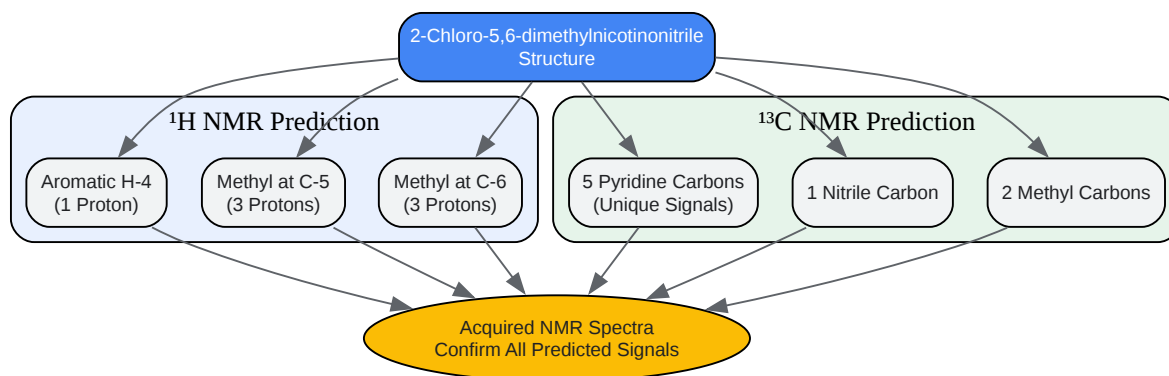
Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.3-7.5	Singlet (s)	1H	Aromatic H-4
~2.6	Singlet (s)	3H	Methyl (-CH <sub>3</sub> ) at C-6
~2.4	Singlet (s)	3H	Methyl (-CH <sub>3</sub> ) at C-5

#### <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~160	C-6
~155	C-2
~145	C-4
~130	C-5
~116	Cyano (-C≡N)
~108	C-3
~22	Methyl (-CH <sub>3</sub> )
~18	Methyl (-CH <sub>3</sub> )

Note: Specific chemical shifts are predictive and may vary slightly.

## NMR Logic Diagram



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Caption: Logical flow from molecular structure to NMR spectral features.

## Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

### Application Note: The Rationale for FTIR

FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.<sup>[10]</sup> For **2-Chloro-5,6-dimethylnicotinonitrile**, FTIR is invaluable for confirming the presence of the key nitrile ( $\text{-C}\equiv\text{N}$ ) group, which has a very sharp and characteristic absorption in a relatively clean region of the spectrum. Additionally, it can confirm the aromatic nature of the pyridine ring, the aliphatic C-H bonds of the methyl groups, and the C-Cl bond.<sup>[5]</sup>

### Experimental Protocol: FTIR Analysis

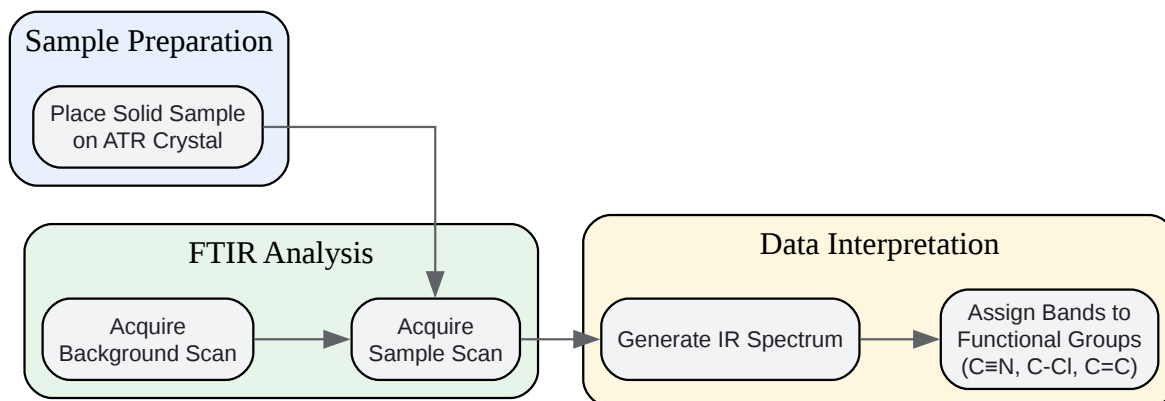
- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and performing a background scan.
  - Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation and Data Acquisition:
  - Spectrometer: PerkinElmer Spectrum Two or equivalent.
  - Scan Range: 4000 - 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16.
- Data Analysis:
  - The instrument software will automatically perform the Fourier transform to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).
  - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Expected Quantitative Data: FTIR

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Functional Group Assignment
~3050-3100	Medium-Weak	Aromatic C-H Stretch
~2920-2980	Medium	Aliphatic C-H Stretch (from -CH <sub>3</sub> )
~2220-2240	Strong, Sharp	Nitrile (-C≡N) Stretch
~1550-1600	Medium-Strong	Aromatic C=C and C=N Ring Stretch
~1370-1450	Medium	C-H Bending (from -CH <sub>3</sub> )
~700-850	Strong	C-Cl Stretch

## FTIR Analysis Workflow



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Caption: Workflow for functional group analysis by FTIR-ATR.

## Conclusion

The analytical methods presented in this guide provide a multi-pronged strategy for the comprehensive characterization of **2-Chloro-5,6-dimethylnicotinonitrile**. The combination of chromatographic techniques (GC-MS and HPLC) ensures accurate assessment of identity and purity, while spectroscopic methods (NMR and FTIR) provide definitive structural confirmation. By employing these validated protocols, researchers and analysts can confidently ascertain the quality and integrity of this important chemical intermediate, ensuring its suitability for downstream applications in research and development.

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